5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one

Cross-coupling Synthetic chemistry Building block

Research programs needing diverse C5-substituted pyrimidinones face limited building block options with adequate steric and lipophilic profiles. 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one (CAS 1538809-19-6) addresses this: • Enables Suzuki, Sonogashira & Buchwald-Hartwig couplings via C5 iodine handle for rapid analog diversification • Distinct pharmacophore: XLogP3 1.9, TPSA 41.8 Ų-optimized for BBB penetration and target engagement vs. 5-iodouracil (LogP ~0.14) • Supplied at 98% purity-eliminates pre-screening purification, reduces HTS artifacts

Molecular Formula C9H13IN2O
Molecular Weight 292.12
CAS No. 1538809-19-6
Cat. No. B2734574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one
CAS1538809-19-6
Molecular FormulaC9H13IN2O
Molecular Weight292.12
Structural Identifiers
SMILESCCC(CC)C1=NC=C(C(=O)N1)I
InChIInChI=1S/C9H13IN2O/c1-3-6(4-2)8-11-5-7(10)9(13)12-8/h5-6H,3-4H2,1-2H3,(H,11,12,13)
InChIKeyOGJWJFLJYKLBOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one Product Overview


5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one (CAS 1538809-19-6) is a 5-iodinated pyrimidin-4(3H)-one derivative bearing a sterically demanding pentan-3-yl substituent at the 2-position. The compound integrates a heavy halogen atom (iodine) for cross-coupling reactivity with a branched alkyl chain that modulates lipophilicity and conformational flexibility, distinguishing it from both unsubstituted pyrimidinones and commonly utilized 5-iodo analogs such as 5-iodouracil or 4-iodo-6-phenylpyrimidine (4-IPP) [1].

5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one: Substitution Limitations


The combination of a C5 iodine atom and a C2 pentan-3-yl group creates a unique steric and electronic environment that is absent in other commercially available 5-iodopyrimidinones. The branched alkyl chain at C2 influences both the compound's lipophilicity (XLogP3 1.9) and its conformational profile, which directly impacts target binding, metabolic stability, and synthetic elaboration potential [1]. Direct interchanging with 5-iodouracil (LogP ~0.14, TPSA 58.6 Ų), 4-IPP (MW 270.07, planar aromatic C2 substituent), or the non-iodinated analog 2-(pentan-3-yl)pyrimidin-4(3H)-one (MW 166.22, no halogen handle) would alter reactivity, physicochemical properties, and biological readouts . Explicit comparative quantitative evidence is provided below.

5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one: Analog Comparison


C5 Iodine Enables Cross-Coupling

The C5 iodine atom in 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one serves as a reactive handle for Pd-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling late-stage diversification into biaryl, alkyne, and amine derivatives. The non-iodinated analog 2-(pentan-3-yl)pyrimidin-4(3H)-one (CAS 1250013-83-2) lacks this halogen and therefore cannot undergo analogous cross-coupling without prior functionalization [1].

Cross-coupling Synthetic chemistry Building block

Physicochemical Profile vs. 5-Iodouracil

5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one exhibits significantly higher lipophilicity (XLogP3 1.9) and a lower topological polar surface area (TPSA 41.8 Ų) compared to the widely used 5-iodouracil (LogP 0.14–0.49; TPSA ~58.6 Ų) [1]. The 2.1-unit LogP increase and ~17 Ų TPSA reduction predict enhanced passive membrane permeability and potentially different tissue distribution profiles.

Drug-likeness Lipophilicity Membrane permeability

C4 H-Bond Donor: 4-Oxo vs. 4-Chloro

The 4(3H)-one tautomer in 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one provides a hydrogen-bond acceptor and a potential hydrogen-bond donor (NH), whereas the closely related 4-Chloro-5-iodo-2-(pentan-3-yl)pyrimidine (CAS 1512400-75-7) replaces this with a chlorine atom, eliminating H-bond donor capacity and significantly altering electronic properties [1][2].

Chemical stability Hydrogen bonding Reactivity

High Purity for Reproducible SAR

5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one is commercially available at 98% purity from multiple suppliers, exceeding the typical purity of many custom-synthesized 5-iodopyrimidinone analogs . In contrast, the non-iodinated analog 2-(pentan-3-yl)pyrimidin-4(3H)-one is often supplied at lower documented purity levels or requires custom synthesis, introducing variability in biological assay reproducibility .

Procurement Purity Reproducibility

5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one Applications


C5 Cross-Coupling Library Diversification

The C5 iodine atom enables Pd-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing medicinal chemists to generate diverse arrays of 5-aryl, 5-alkynyl, and 5-amino derivatives from a single building block. This is not possible with the non-iodinated analog 2-(pentan-3-yl)pyrimidin-4(3H)-one, which requires prior halogenation [1].

Kinase and MIF SAR Studies

The NH donor at position 4 and the sterically encumbered pentan-3-yl group at position 2 create a distinct pharmacophore not present in 4-IPP (planar phenyl) or 5-iodouracil (minimal 2-substitution). This scaffold is suitable for probing binding pocket tolerance in kinases, MIF, or HDAC targets where both lipophilicity and hydrogen-bonding patterns are critical [2].

CNS/Intracellular Property Optimization

With an XLogP3 of 1.9 and TPSA of 41.8 Ų, this compound occupies a favorable drug-like chemical space distinct from 5-iodouracil (LogP ~0.14, TPSA ~58.6 Ų), making it a candidate for programs requiring balanced lipophilicity for blood-brain barrier penetration or intracellular target engagement [3].

Reproducible HTS Starting Point

The compound's commercial availability at 98% purity from multiple vendors eliminates the need for pre-screening purification, reducing lead time and batch-to-batch variability in HTS campaigns. This contrasts with less accessible or lower-purity analogs that may introduce confounding assay artifacts .

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